2,4-Dichloro-3-hydroxybenzaldehyde

Descripción general

Descripción

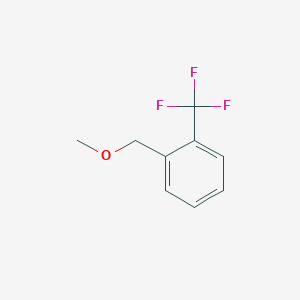

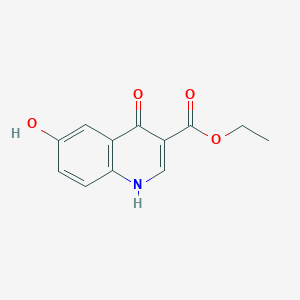

2,4-Dichloro-3-hydroxybenzaldehyde (2,4-DCHB) is a chemical compound found in various plants, fungi, and other organisms. It is a chlorinated phenolic compound with a molecular weight of 171.03 g/mol. 2,4-DCHB is a colorless to pale yellow liquid with a sweet, pungent odor. It is a common ingredient in many industrial products, such as pesticides, dyes, and pharmaceuticals.

Aplicaciones Científicas De Investigación

Chromatographic Analyses

2,4-Dichloro-3-hydroxybenzaldehyde has been studied in the context of gas-liquid chromatographic analyses. Korhonen and Knuutinen (1984) explored the separation of chlorinated 4-hydroxybenzaldehydes using a non-polar SE-30 capillary column. This research is significant for understanding the chromatographic behavior of such compounds, including this compound (Korhonen & Knuutinen, 1984).

Reaction with Alkynes, Alkenes, or Allenes

The reactivity of 2-hydroxybenzaldehydes with various alkynes, alkenes, or allenes has been a subject of interest. Kokubo et al. (1999) investigated how these compounds, including derivatives like this compound, react in the presence of a rhodium-based catalyst system. This study provides insight into the chemical properties and potential applications of such compounds in organic synthesis (Kokubo et al., 1999).

Spectroscopic Studies

Flakus and Hachuła (2010) conducted a study on the polarized IR spectra of 3-hydroxybenzaldehyde crystals, which is relevant for understanding the spectral characteristics of similar compounds like this compound. Their research offers valuable insights into the vibrational exciton coupling in these types of compounds (Flakus & Hachuła, 2010).

Environmental Transformations

Neilson et al. (1988) explored the transformations of halogenated aromatic aldehydes, including compounds similar to this compound, by anaerobic bacteria. This research is important for understanding the environmental fate and biodegradation of these compounds (Neilson et al., 1988).

Electrocatalysis

Research on the electrocatalysis of NADH oxidation using films of dihydroxybenzaldehydes provides insight into the electrochemical applications of compounds like this compound. Pariente et al. (1994) demonstrated the potential of these compounds in redox-active films, which is significant for developing biosensors and other electrochemical devices (Pariente et al., 1994).

Synthesis and Characterization

Barbazán et al. (2008) synthesized and characterized the 2-hydroxybenzaldehyde [(1E)-1-pyridin-2-ylethylidene]hydrazone ligand and its rhenium(I) complexes, highlighting the potential of this compound in the formation ofcomplex metal-ligand structures. Their study provides insights into the photophysical properties and potential applications in materials science and coordination chemistry (Barbazán et al., 2008).

NMR Spectroscopy

Kolehmainen et al. (1995) conducted a study using 1H, 13C, and 17O NMR spectroscopy on chlorinated 3,4-dihydroxybenzaldehydes, which is relevant to the structural analysis and electronic properties of compounds like this compound. This research contributes to a deeper understanding of the molecular structure and electronic distribution in such compounds (Kolehmainen et al., 1995).

Crosslinking and Polymer Synthesis

Mikroyannidis (1995) explored the synthesis and crosslinking of unsaturated cyano-substituted homo- and copolyesters using derivatives of hydroxybenzaldehydes, potentially including this compound. This study is significant for the development of new polymeric materials with enhanced thermal stability and hydrophilicity (Mikroyannidis, 1995).

Mecanismo De Acción

Target of Action

The primary targets of 2,4-Dichloro-3-hydroxybenzaldehyde are the components of the cellular antioxidation system . This includes enzymes such as superoxide dismutases and glutathione reductase .

Mode of Action

The compound interacts with its targets by disrupting the cellular antioxidation system . This disruption is achieved through the redox-active properties of the compound .

Biochemical Pathways

The affected pathways primarily involve the oxidative stress-response pathway . The compound’s action results in destabilization of cellular redox homeostasis , leading to downstream effects such as uncontrolled growth in certain organisms .

Pharmacokinetics

The compound’s solubility and lipophilicity, which can impact its bioavailability, suggest that it may be well-absorbed and distributed within the body .

Result of Action

The disruption of cellular antioxidation leads to effective inhibition of fungal growth . This makes this compound a potent antifungal agent .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s storage temperature can affect its stability . Additionally, the presence of other compounds can influence its efficacy. For example, certain benzaldehydes, in combination with phenylpyrroles, can enhance the sensitivity of fungal pathogens to this compound .

Análisis Bioquímico

Biochemical Properties

2,4-Dichloro-3-hydroxybenzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as peroxidases and catalases. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific context of the reaction .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in the antioxidant defense system, thereby impacting the cell’s ability to manage oxidative stress . Additionally, this compound can affect cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it has been found to inhibit the activity of certain enzymes by binding to their active sites . This inhibition can result in altered metabolic pathways and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing antioxidant defenses. At higher doses, it can become toxic and cause adverse effects, including oxidative damage and disruption of cellular processes . Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s overall activity and its effects on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Its localization and accumulation within cells can affect its activity and interactions with biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with enzymes and other biomolecules, thereby modulating its overall effects on cellular function .

Propiedades

IUPAC Name |

2,4-dichloro-3-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-5-2-1-4(3-10)6(9)7(5)11/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGVQZPOZRUELJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608091 | |

| Record name | 2,4-Dichloro-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56962-13-1 | |

| Record name | 2,4-Dichloro-3-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56962-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-[4-(2-Methylpropyl)phenyl]-1,2,4-oxadiazol-3-YL]benzaldehyde](/img/structure/B1603485.png)

![Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate](/img/structure/B1603492.png)

![Phosphonium, [(4-octylphenyl)methyl]triphenyl-, bromide](/img/structure/B1603495.png)